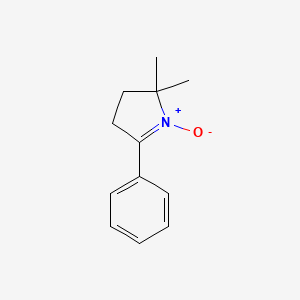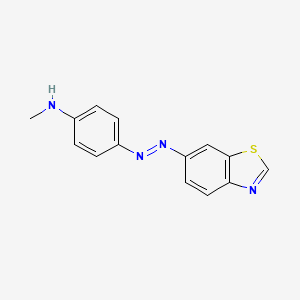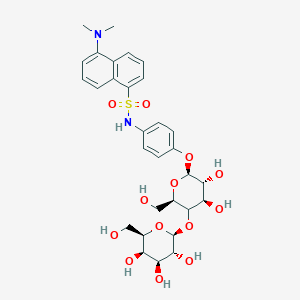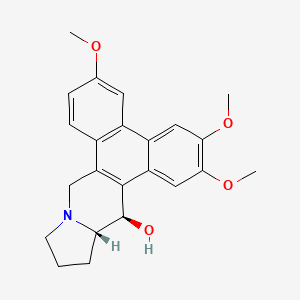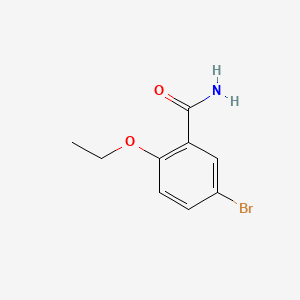
5-Bromo-2-ethoxybenzamide
説明
5-Bromo-2-ethoxybenzamide, also known as 5-Bromo-2-ethoxy-benzoic acid, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 212.07 g/mol and a melting point of 86-88 °C. The chemical formula of this compound is C8H8BrNO2. This compound is widely used as a synthetic intermediate in the pharmaceutical industry, and it has been widely studied for its biochemical and physiological effects.
科学的研究の応用
Pharmaceutical Applications : 5-Bromo-2-ethoxybenzamide is related to ethenzamide, a nonsteroidal anti-inflammatory drug. In one study, ethenzamide forms a co-crystal solvate with gentisic acid and acetic acid, indicating its potential in pharmaceutical formulations (Aitipamula, Chow, & Tan, 2010).
Metabolic Research : The compound is structurally similar to bromopride, and studies on bromopride's pharmacokinetics and bioavailability may provide insights into the metabolic processing of similar compounds (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).
Antioxidant and Antidiabetic Properties : Compounds related to this compound, such as bromophenols, have shown potential as natural antioxidants. This implies potential applications in food and pharmaceutical industries for managing oxidative stress-related conditions (Li, Li, Gloer, & Wang, 2012). Moreover, related benzamide derivatives have shown promise as therapeutic agents against type 2 diabetes through peroxisome proliferator-activated receptor activation (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
Cancer Research : A study on o-ethoxybenzamide, a structurally related compound, revealed its potential role in the development of hepatic cell tumors in mice, suggesting a possible link to carcinogenic effects (Naito, Ito, Watanabe, Kawashima, & Aoyama, 1986).
Radiopharmaceutical Research : Benzamide derivatives have been used as ligands for receptors in brain tissue, indicating applications in neuropharmacology and potentially in the development of radiopharmaceuticals for brain imaging (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
作用機序
Target of Action
5-Bromo-2-ethoxybenzamide is a derivative of benzimidazole . It has been evaluated for its inhibitory potential against the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption.
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This interaction results in a decrease in the breakdown of carbohydrates, thereby reducing the absorption of glucose from the digestive tract. This can help control blood sugar levels, particularly after meals.
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing conditions like diabetes.
Pharmacokinetics
The pharmacokinetics of this compound and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), have been studied . Both compounds showed a short elimination half-life . After a single intravenous administration, the plasma concentration of the compound declined rapidly . The compound and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations found in the lung and kidney, respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase . This leads to a decrease in carbohydrate digestion and glucose absorption, which can help manage blood sugar levels.
生化学分析
Biochemical Properties
5-Bromo-2-ethoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as α-glucosidase, where it acts as an inhibitor. This interaction is crucial for its potential therapeutic applications, especially in the treatment of metabolic disorders . The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on α-glucosidase can lead to altered glucose metabolism in cells . Additionally, the compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, where it binds to the active site of enzymes such as α-glucosidase . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects needs to be carefully determined to ensure the compound’s safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its inhibitory effects on enzymes. The compound interacts with enzymes such as α-glucosidase, affecting metabolic flux and metabolite levels . Its metabolism may involve deethylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, thereby affecting its overall biochemical activity.
特性
IUPAC Name |
5-bromo-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYBNXUVMGMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203436 | |
| Record name | 5-Bromo-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54924-78-6 | |
| Record name | 5-Bromo-2-ethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis pathway for 5-Bromo-2-ethoxybenzamide?
A1: The abstract describes the synthesis of this compound through the bromination of 2-Ethoxybenzamide. This reaction utilizes potassium hypobromite (KOBr) and potassium bromide (KBr) in a methanol solution with hydrochloric acid (HCl) present. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



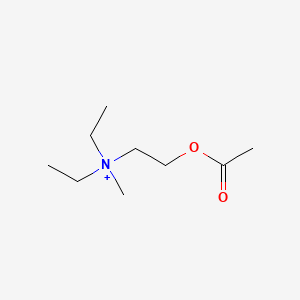
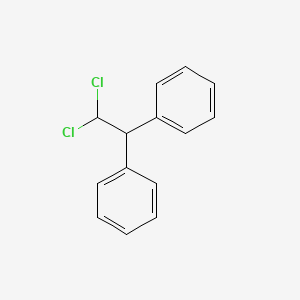
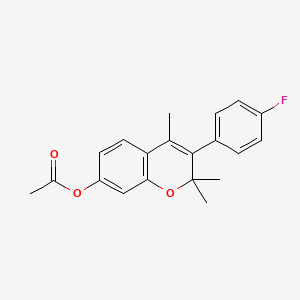

![Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate](/img/structure/B1200921.png)
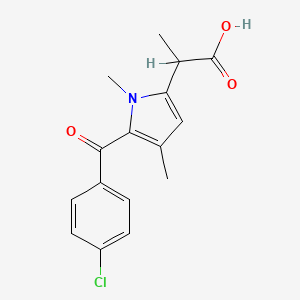
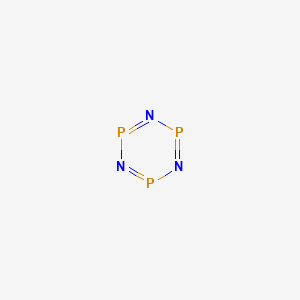
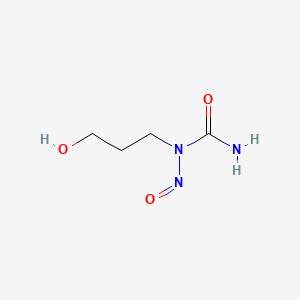
![6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1200925.png)
